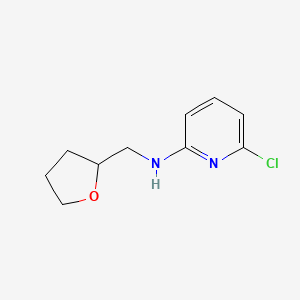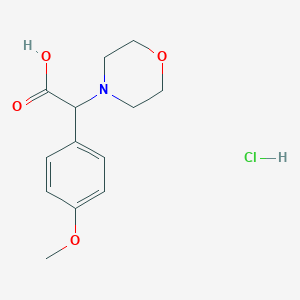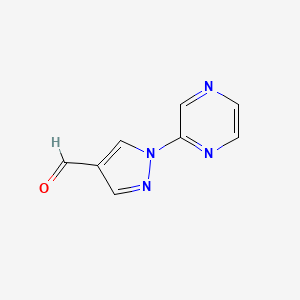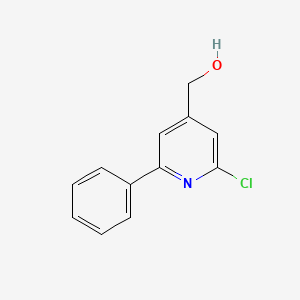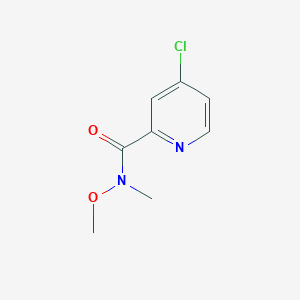
4-chloro-N-methoxy-N-methylpyridine-2-carboxamide
Overview
Description
4-Chloro-N-methoxy-N-methylpyridine-2-carboxamide is a chemical compound with the CAS Number: 757251-62-0 . It has a molecular weight of 200.62 and its molecular formula is C8H9ClN2O2 . The IUPAC name for this compound is 4-chloro-N-methoxy-N-methyl-2-pyridinecarboxamide .
Molecular Structure Analysis
The molecular structure of 4-Chloro-N-methoxy-N-methylpyridine-2-carboxamide can be represented by the InChI code: 1S/C8H9ClN2O2/c1-11(13-2)8(12)7-5-6(9)3-4-10-7/h3-5H,1-2H3 . This compound has 13 heavy atoms, 3 hydrogen bond acceptors, and no hydrogen bond donors . It has a topological polar surface area of 42.4Ų .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a boiling point of approximately 355.6±27.0°C at 760 mmHg . The compound should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Material Science: Enhancing Polymer Properties
In material science, this compound is explored for its potential to modify polymers. Its incorporation into polymer chains could improve thermal stability and mechanical strength, making materials more durable and suitable for high-performance applications .
Medicine: Drug Synthesis
4-chloro-N-methoxy-N-methylpyridine-2-carboxamide: is a valuable intermediate in medicinal chemistry. It’s used in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders where modulation of pyridine-containing compounds is beneficial .
Agriculture: Pesticide Development
The compound’s derivatives are being studied for their use in developing new pesticides. Its structural motif is common in molecules that interact with certain insect receptors, potentially leading to more effective pest control solutions .
Analytical Chemistry: Chromatography
In analytical chemistry, this compound can serve as a standard or reference material in chromatographic analysis, helping to identify or quantify substances within a mixture by comparing retention times and spectral data .
Environmental Science: Pollutant Degradation
Research is underway to utilize 4-chloro-N-methoxy-N-methylpyridine-2-carboxamide in the degradation of environmental pollutants. Its chemical structure may help in breaking down complex organic pollutants into less harmful substances .
Biochemistry: Enzyme Inhibition Studies
This compound is used in biochemistry for enzyme inhibition studies. It can help in understanding the interaction between enzymes and inhibitors, which is crucial for designing drugs that target specific metabolic pathways .
Pharmacology: Pharmacokinetic Modeling
In pharmacology, the compound’s properties are important for pharmacokinetic modeling. It helps in predicting how drugs behave in the body, including their absorption, distribution, metabolism, and excretion .
Organic Chemistry: Catalyst Development
Finally, in organic chemistry, 4-chloro-N-methoxy-N-methylpyridine-2-carboxamide is used in the development of catalysts that can facilitate a variety of chemical reactions, potentially leading to more efficient and sustainable chemical processes .
Safety And Hazards
properties
IUPAC Name |
4-chloro-N-methoxy-N-methylpyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2/c1-11(13-2)8(12)7-5-6(9)3-4-10-7/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRRHMIUYUJSUQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=NC=CC(=C1)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20705484 | |
| Record name | 4-Chloro-N-methoxy-N-methylpyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20705484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-methoxy-N-methylpyridine-2-carboxamide | |
CAS RN |
757251-62-0 | |
| Record name | 4-Chloro-N-methoxy-N-methylpyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20705484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

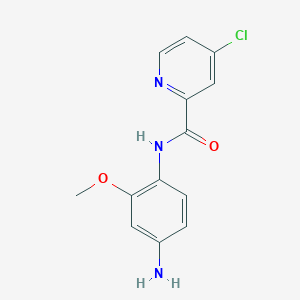

![3-[(6-Chloro-2-pyrazinyl)amino]-1-propanol](/img/structure/B1455267.png)

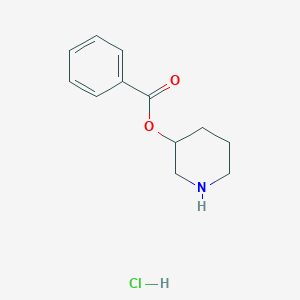
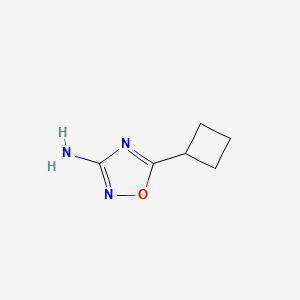
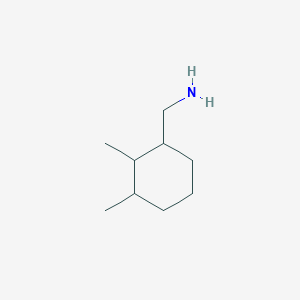

![4-{[4-(1,1,3,3-Tetramethylbutyl)phenoxy]-methyl}piperidine hydrochloride](/img/structure/B1455278.png)
